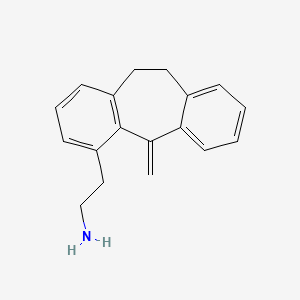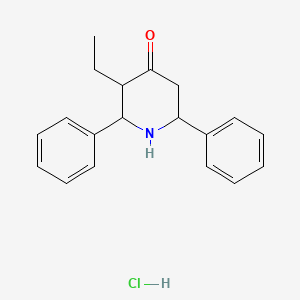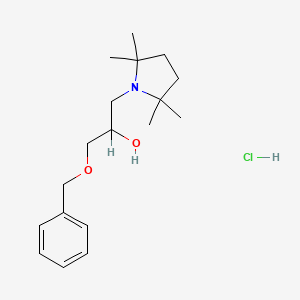![molecular formula C11H15N B14666187 5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 36358-26-6](/img/structure/B14666187.png)
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often found as structural fragments in various alkaloids .
Métodos De Preparación
The synthesis of 5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods typically involve similar multicomponent reactions but are optimized for large-scale synthesis .
Análisis De Reacciones Químicas
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like t-BuOOH and alkylating agents such as 1,2-dibromoethane and benzyl chloride . Major products formed from these reactions include thioesters and other substituted cyclopenta[b]pyridine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of cyclopenta[b]pyridines have been found to exhibit hypoglycemic activity, act as calcium channel antagonists, and serve as fluorescent probes . Additionally, they have been investigated as inhibitors of protein kinase FGFR1, making them potential candidates for cancer therapy .
Mecanismo De Acción
The mechanism of action of 5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as calcium channel antagonists inhibit the influx of calcium ions into cells, thereby modulating cellular activities . Similarly, its role as a protein kinase inhibitor involves the disruption of kinase signaling pathways, which are crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
36358-26-6 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
5,7,7-trimethyl-5,6-dihydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C11H15N/c1-8-7-11(2,3)10-9(8)5-4-6-12-10/h4-6,8H,7H2,1-3H3 |
Clave InChI |
DXRJDQQWSKZCRH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C1C=CC=N2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


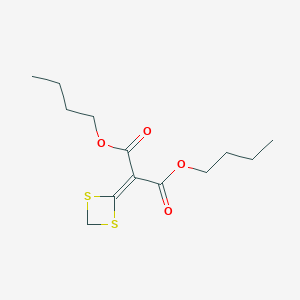

![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
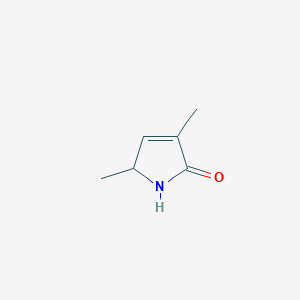
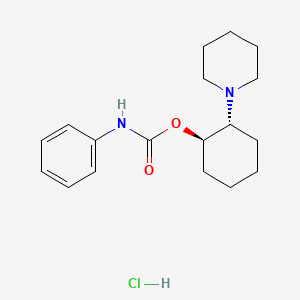
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
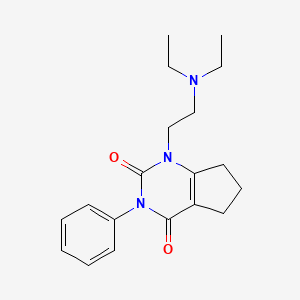
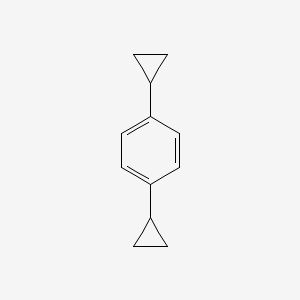
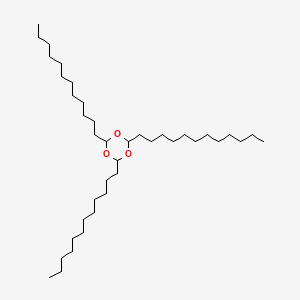
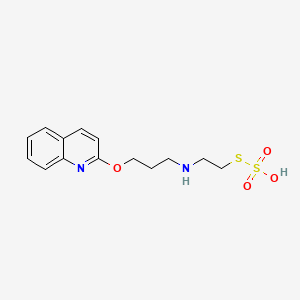
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
